molecular formula C8H13NO2 B048748 Tetramethylsuccinimide CAS No. 3566-61-8

Tetramethylsuccinimide

Cat. No. B048748
CAS RN: 3566-61-8
M. Wt: 155.19 g/mol
InChI Key: XGJPUQFWFRCCFO-UHFFFAOYSA-N
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Description

Tetramethylsuccinimide, also known as 3,3,4,4-tetramethylpyrrolidine-2,5-dione, is a chemical compound with the molecular formula C8H13NO2 . It has a molecular weight of 155.2 .


Synthesis Analysis

While specific synthesis methods for Tetramethylsuccinimide were not found in the search results, the general process of chemical synthesis involves retrosynthetic analysis . This approach, introduced in the 1960s, simplifies complex problems into regular processes of structural simplification .


Molecular Structure Analysis

The structure of Tetramethylsuccinimide contains a five-membered ring with two negatively charged carbonyl oxygen atoms . The anticonvulsant effect of the drug is attributed to the “ring nitrogen” situated between the two groups .


Physical And Chemical Properties Analysis

Tetramethylsuccinimide has a density of 1.0±0.1 g/cm3, a boiling point of 252.4±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 49.0±3.0 kJ/mol .

Scientific Research Applications

Synthesis of 3,4-Disubstituted Pyrrolidine-2,5-diones

Specific Scientific Field

Organic Chemistry

Summary of the Application

A new reaction for the synthesis of 3,4-disubstituted 1-hydroxy-pyrrolidine-2,5-diones from 3-substituted coumarins and nitromethane has been elaborated .

Methods of Application or Experimental Procedures

The reaction involved a simple and convenient experimental procedure . The applicability of the rearrangement reaction is determined .

Results or Outcomes

The reaction led to the synthesis of 3,4-disubstituted 1-hydroxy-pyrrolidine-2,5-diones .

Synthesis of New Hybrid Compounds with Anticonvulsant and Antinociceptive Activity

Specific Scientific Field

Pharmacology

Summary of the Application

A new series of hybrid compounds with pyrrolidine-2,5-dione and thiophene rings in the structure were synthesized as potential anticonvulsant and antinociceptive agents .

Methods of Application or Experimental Procedures

A series of new compounds were obtained and evaluated for their anticonvulsant activity in animal models of epilepsy . The most active anticonvulsant compounds were further assessed for their influence on the voltage-gated sodium and calcium channels as well as GABA transporter .

Results or Outcomes

The most promising compound, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride, showed higher ED50 value than those of the reference drugs: valproic acid (VPA) and ethosuximide (ETX) (62.14 mg/kg vs. 252.7 mg/kg (VPA) in the MES test, and 75.59 mg/kg vs. 130.6 mg/kg (VPA) and 221.7 mg/kg (ETX) in the 6 Hz test, respectively) .

Safety And Hazards

Safety data sheets indicate that Tetramethylsuccinimide may cause respiratory irritation, skin irritation, and serious eye irritation . In case of exposure, it is recommended to move to fresh air, wash off with soap and plenty of water, and seek medical advice .

properties

IUPAC Name

3,3,4,4-tetramethylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-7(2)5(10)9-6(11)8(7,3)4/h1-4H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJPUQFWFRCCFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)C1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20189164
Record name 3,3,4,4-Tetramethylsuccinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3-Tetramethylsuccinimide

CAS RN

3566-61-8
Record name 2,2,3,3-Tetramethylsuccinimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3566-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3,4,4-Tetramethylsuccinimide
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Record name 3566-61-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74524
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Record name 3,3,4,4-Tetramethylsuccinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3-TETRAMETHYLSUCCINIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDF3PMM90Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
138
Citations
JW Arico, AK Calhoun, KJ Salandria… - Organic …, 2010 - ACS Publications
Tetramethylsuccinic anhydride can be used to protect the exocyclic amine of 6-aminopurine derivatives by forming the corresponding tetramethysuccinimide. X-ray crystallography …
Number of citations: 23 pubs.acs.org
WM Mooreb, SD Rossb - actachemscand.org
… -tetrabutylammonium tetramethylsuccinimide complex and CH … of an initial attack by tetramethylsuccinimide anion upon an … reacts rapidly with tetramethylsuccinimide anion to give the …
Number of citations: 0 actachemscand.org
DM Barnes, MA Dichter - Neurology, 1984 - AAN Enterprises
In cultured cortical neurons, ethosuximide (ESM) had unexpected actions for an antiepileptic drug; it slightly diminished the effects of inhibitory neurotransmitters, GABA, and glycine. …
Number of citations: 39 n.neurology.org
M Finkelstein, SA Hart, WM Moore… - … . Series B. Organic …, 1987 - actachemscand.org
… Much to our surprise, the expected and trivial formation of tetramethylsuccinimide was accompanied by products of substitution of solvent CH bonds by tetramethylsuccinimidyl, …
Number of citations: 2 actachemscand.org
L Eberson, P Kubacek - Acta chemica scandinavica (1989), 1990 - actachemscand.org
The reaction between the tetrabutylammonium tetramethylsuccinimide/N-bromotetramethylsuccinimide complex (the T complex) and acetone produces a transient purple colour and an …
Number of citations: 6 actachemscand.org
L Eberson, M Finkelstein, SA Hart, SD Ross - reactions, 1989 - actachemscand.org
… tetramethylsuccinimide and the ¿V-bromotetramethylsuccinimide-tetrabutylammonium tetramethylsuccinimide … by nucleophilic substitution by the tetramethylsuccinimide anion. Imido …
Number of citations: 1 actachemscand.org
L Eberson, P Kubacek - Acta Chemica Scandinavica, 1992 - researchgate.net
In recent years, several novel N-bromomide reactivities have been identified." As an example, N-bromosuccini-mides form complexes with the corresponding succinimi-dates" which are …
Number of citations: 1 www.researchgate.net
RM EDWALDS - Journal of clinical and experimental …, 1958 - pubmed.ncbi.nlm.nih.gov
PM 1090 (alpha, alpha, beta, beta-tetramethylsuccinimide); clinical investigation of a convulsant drug PM 1090 (alpha, alpha, beta, beta-tetramethylsuccinimide); clinical …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
JW Arico, AK Calhoun… - The Journal of Organic …, 2010 - ACS Publications
… of the 2,6-bis(tetramethylsuccinimide) derivative of the parent purine heterocycle 4 with 2-… TMSCl, the N 6 -amino group is protected as the tetramethylsuccinimide (M 4 SI). The O 2 -…
Number of citations: 12 pubs.acs.org
L Eberson, M Lepistö, M Finkelstein… - Acta Chemica …, 1988 - researchgate.net
… The reaction between the N-bromotetramethylsuccinimide-tetrabutylammonium tetramethylsuccinimide … The bromo derivative reacts rapidly with tetramethylsuccinimide anion to …
Number of citations: 7 www.researchgate.net

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